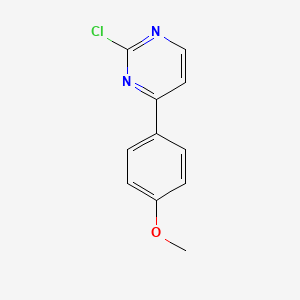

2-Chloro-4-(4-methoxyphenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZERORVMIAWOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456939 | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75634-04-7 | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Chloro-4-(4-methoxyphenyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: This document provides an in-depth technical overview of 2-Chloro-4-(4-methoxyphenyl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a representative synthetic protocol, and analyze its core reactivity, which is central to its application in the development of complex, biologically active molecules. This guide is intended for researchers and drug development professionals, offering field-proven insights into the strategic utilization of this versatile chemical building block.

Part 1: Molecular Profile and Physicochemical Properties

This compound (CAS No: 75634-04-7) is a substituted pyrimidine that serves as a valuable scaffold in synthetic organic chemistry.[1][2] The pyrimidine ring system is a foundational motif in numerous biologically active compounds, including the nucleobases that form the basis of DNA and RNA.[3][4] The strategic placement of a reactive chlorine atom at the 2-position and a methoxyphenyl group at the 4-position makes this compound a highly versatile precursor for creating diverse molecular libraries.

Below is the chemical structure of the compound, followed by a table summarizing its key properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 75634-04-7 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O | [5] |

| Molecular Weight | 220.66 g/mol | [5] |

| Monoisotopic Mass | 220.04034 Da | [5] |

| Melting Point | 137-140 °C | [6] |

| Boiling Point (Predicted) | 401.6 ± 28.0 °C | [6] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | -0.87 ± 0.20 | [6] |

| XlogP (Predicted) | 2.8 |[5] |

Part 2: The Strategic Importance in Medicinal Chemistry

The utility of this compound in drug discovery stems from two key structural features: the pyrimidine core and the reactive 2-chloro substituent.

-

The Pyrimidine Scaffold: Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[4][7] This widespread activity is partly due to the pyrimidine ring's ability to mimic endogenous nucleobases, allowing it to interact with a variety of biological targets like kinases and other enzymes.[3]

-

The 2-Chloro Substituent: The chlorine atom at the 2-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the compound's most significant asset. It provides a reliable chemical handle for chemists to introduce a wide array of functional groups and build more complex molecular architectures.[8][9] This versatility is essential for generating compound libraries for high-throughput screening and for performing structure-activity relationship (SAR) studies during lead optimization. For example, similar 2-chloropyrimidine intermediates are crucial in synthesizing potential small-molecule anticancer drugs.[10]

Part 3: Synthesis and Purification Protocol

The synthesis of 2-chloro-4-substituted pyrimidines can be strategically designed to avoid the formation of isomers, which are often difficult to separate. A robust and high-yield method involves a two-step process starting from a 2-methylthio-4-chloropyrimidine precursor.[9] This approach offers high regioselectivity.

The following protocol is a representative, field-proven methodology adapted from established principles for this class of compounds.[9]

Diagram: Representative Synthesis Pathway

Caption: Representative workflow for the synthesis and purification.

Step-by-Step Experimental Protocol:

-

Reaction Setup:

-

To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyrimidine (1.0 eq), (4-methoxyphenyl)boronic acid (1.05 eq), and sodium carbonate (2.5 eq).

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add a degassed solvent mixture, typically Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2,4-dichloropyrimidine) is consumed (typically 4-12 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Combine the organic layers. Wash sequentially with water and then with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Use a solvent system of increasing polarity, typically starting with a mixture of hexanes and ethyl acetate (e.g., 9:1), to elute the product.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Part 4: Core Reactivity and Derivatization Potential

The primary utility of this compound is as an electrophile in SNAr reactions. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine-bearing carbon, facilitating attack by a wide range of nucleophiles.

Common Nucleophilic Substitution Reactions:

-

Amination: Reaction with primary or secondary amines (R₂NH) to form 2-amino-4-(4-methoxyphenyl)pyrimidines. This is a fundamental step in the synthesis of many kinase inhibitors.

-

Alkoxylation/Aryloxylation: Reaction with alcohols (ROH) or phenols (ArOH) in the presence of a base to yield 2-alkoxy or 2-aryloxy ethers.

-

Thiolation: Reaction with thiols (RSH) to produce 2-thioether derivatives.

Diagram: Core Reactivity Workflow

Sources

- 1. This compound | 75634-04-7 [chemicalbook.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. scispace.com [scispace.com]

- 5. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 75634-04-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(4-methoxyphenyl)pyrimidine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-Chloro-4-(4-methoxyphenyl)pyrimidine, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple recitation of techniques, this document details the causality behind experimental choices and demonstrates how an integrated, multi-technique approach forms a self-validating system for unambiguous structure confirmation. We will explore the roles of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, culminating in the gold-standard validation by X-ray Crystallography. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the characterization of novel chemical entities.

Introduction: The Significance of a Confirmed Structure

This compound belongs to the pyrimidine class of heterocycles, a scaffold of immense importance in medicinal chemistry due to its presence in nucleobases and a wide array of therapeutic agents. The reactivity of the chlorine atom at the C2 position makes this compound a versatile building block for creating more complex molecular architectures through nucleophilic substitution and coupling reactions.

The absolute certainty of a molecule's structure is the bedrock of all subsequent research and development. An incorrect assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Therefore, a systematic and orthogonal analytical approach is not merely academic but a critical component of scientific integrity and project success. This guide outlines such an approach, where each piece of analytical data corroborates the others to build an irrefutable structural assignment.

Foundational Analysis: Molecular Formula and Mass Verification

The first step in any structure elucidation is to confirm the molecular formula and weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality of Technique: Why Mass Spectrometry First?

Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of identifying information. For this compound (C₁₁H₉ClN₂O), HRMS provides an exact mass, which is far more precise than the nominal mass and can often confirm the elemental composition directly. Furthermore, the isotopic distribution pattern for chlorine provides an immediate and unmistakable signature, validating the presence of this element.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) ionization source.

-

GC Method:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Impact (70 eV).

-

Mass Range: Scan from m/z 40 to 450.

-

Data Interpretation and Validation

The expected mass spectrum will provide two crucial pieces of evidence:

-

Molecular Ion (M⁺): The molecular formula C₁₁H₉ClN₂O gives a monoisotopic mass of 220.04034 Da . HRMS should detect this ion with high accuracy.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern where the molecular ion peak (M⁺) at m/z 220 is accompanied by a second peak (M+2)⁺ at m/z 222 with approximately one-third the intensity (a 3:1 ratio). This is a definitive marker for a monochlorinated compound.

Plausible Fragmentation Pathways

Electron impact ionization is a high-energy technique that causes fragmentation of the molecular ion. The fragmentation pattern provides clues about the molecule's structure. For pyrimidine derivatives, fragmentation often involves the decomposition of the heterocyclic ring.

| m/z (charge) | Proposed Fragment | Significance |

| 220/222 | [C₁₁H₉ClN₂O]⁺ | Molecular Ion (M⁺) and (M+2)⁺ |

| 205 | [M - CH₃]⁺ | Loss of the methyl group from the methoxy ether |

| 192 | [M - CO]⁺ | Loss of carbon monoxide |

| 185 | [M - Cl]⁺ | Loss of the chlorine radical |

| 135 | [C₈H₇O]⁺ | 4-methoxybenzoyl cation |

| 111 | [C₄H₂ClN₂]⁺ | Chloropyrimidine cation fragment |

Unveiling the Skeleton: NMR Spectroscopic Analysis

While mass spectrometry confirms the "what" (elemental composition), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the connectivity of atoms). It provides an unambiguous map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR gives detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.60 | Doublet (d) | 1H | Pyrimidine H-6 | Deshielded by adjacent nitrogen and the aromatic ring. |

| ~ 8.15 | Doublet (d) | 2H | Phenyl H-2', H-6' | Ortho to the electron-withdrawing pyrimidine ring, thus deshielded. |

| ~ 7.45 | Doublet (d) | 1H | Pyrimidine H-5 | Coupled to H-6. |

| ~ 7.05 | Doublet (d) | 2H | Phenyl H-3', H-5' | Ortho to the electron-donating methoxy group, thus more shielded. |

| ~ 3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) | Characteristic singlet for a methyl ether. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Using techniques like DEPT-135 or APT allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Additionally, run a DEPT-135 or APT experiment.

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |

| ~ 170.0 | Quaternary (C) | Pyrimidine C-4 | Attached to the phenyl ring and nitrogen. |

| ~ 163.5 | Quaternary (C) | Phenyl C-4' | Attached to the electron-donating OCH₃ group. |

| ~ 162.0 | Quaternary (C) | Pyrimidine C-2 | Attached to chlorine and two nitrogens, highly deshielded. |

| ~ 158.0 | CH | Pyrimidine C-6 | Deshielded by adjacent nitrogen. |

| ~ 130.5 | CH | Phenyl C-2', C-6' | Aromatic CH carbons. |

| ~ 128.0 | Quaternary (C) | Phenyl C-1' | Quaternary carbon attached to the pyrimidine ring. |

| ~ 121.0 | CH | Pyrimidine C-5 | Shielded relative to C-6. |

| ~ 114.5 | CH | Phenyl C-3', C-5' | Shielded by the electron-donating effect of the OCH₃ group. |

| ~ 55.5 | CH₃ | Methoxy (-OCH₃) | Typical chemical shift for a methoxy carbon. |

Functional Group Fingerprinting: FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Causality of Technique: A Rapid Confirmation Tool

FT-IR provides complementary information to NMR and MS. While NMR maps the C-H skeleton, FT-IR confirms the presence of key bonds like C=N, C=C, C-O, and C-Cl, providing a quick quality check and validation of the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic & Pyrimidine C-H |

| 2980 - 2850 | C-H Stretch | Methoxy (-CH₃) |

| 1610 - 1550 | C=N & C=C Stretch | Pyrimidine ring stretches |

| 1515 - 1480 | C=C Stretch | Phenyl ring stretch |

| 1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| 1030 | C-O Stretch (symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| 835 | C-H Out-of-plane bend | 1,4-disubstituted (para) phenyl ring |

| 800 - 600 | C-Cl Stretch | Chloro-pyrimidine bond |

Integrated Elucidation Strategy: A Validated Workflow

Caption: Integrated workflow for structure elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

For novel compounds, particularly those intended for pharmaceutical use, single-crystal X-ray crystallography is the ultimate confirmation. It provides a definitive 3D map of the molecule in the solid state.

Causality and Application

While the spectroscopic data provides a robust and convincing assignment, X-ray crystallography offers unambiguous proof. It resolves any potential ambiguity in isomerism and provides precise bond lengths and angles, which can be critical for computational modeling and understanding intermolecular interactions. The primary limitation is the requirement to grow a high-quality single crystal, which is not always feasible.

Protocol Overview

-

Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the data to solve the phase problem and refine the atomic positions to generate the final crystal structure.

Conclusion

References

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Available at: [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdou, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-36. Available at: [Link]

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1808. Available at: [Link]

-

El-Faham, A., BASSYOUNI, F., & Gaber, S. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Nanoscience and Nanotechnology, 14(2), 115-126. Available at: [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available at: [Link]

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1983). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 61(8), 1800-1808. Available at: [Link]

- Palmer, R. A., Potter, B. S., Leach, M. J., & Chowdhry, B. Z. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2

2-Chloro-4-(4-methoxyphenyl)pyrimidine physical and chemical properties

An In-Depth Technical Guide to 2-Chloro-4-(4-methoxyphenyl)pyrimidine: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine scaffold is a privileged structure, present in nucleobases and numerous pharmaceuticals.[1] this compound emerges as a particularly valuable intermediate. Its strategic placement of a reactive chlorine atom and a methoxyphenyl group provides chemists with a versatile platform for molecular elaboration. The chlorine at the C2 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), while the methoxyphenyl moiety can be modified or used to influence the molecule's steric and electronic properties. This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this important compound for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence everything from reaction conditions and purification strategies to formulation and bioavailability. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 75634-04-7 | [2] |

| Molecular Formula | C₁₁H₉ClN₂O | [2][3] |

| Molecular Weight | 220.65 g/mol | [2] |

| Melting Point | 137-140 °C | [4][5] |

| Boiling Point (Predicted) | 401.6 ± 28.0 °C | [4][5] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | -0.87 ± 0.20 | [4][5] |

| Storage Temperature | 2-8°C | [4][5] |

Section 2: Spectroscopic and Analytical Characterization

Expected Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine and methoxyphenyl rings, as well as the singlet for the methoxy group's protons. The pyrimidine protons should appear as doublets in the downfield region (typically δ 8.0-9.0 ppm). The methoxyphenyl protons will present as two doublets in the aromatic region (δ 6.8-7.8 ppm) characteristic of a para-substituted benzene ring. The methoxy group (–OCH₃) will be a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for all 11 unique carbon atoms. The carbons of the pyrimidine ring will be in the δ 150-170 ppm range. The carbon attached to the chlorine will be significantly affected. The carbons of the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm), with the methoxy carbon appearing around δ 55 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching will be observed above 3000 cm⁻¹. Strong C=N and C=C stretching vibrations from the pyrimidine and benzene rings will appear in the 1400-1650 cm⁻¹ region. A prominent C-O stretching band for the methoxy group should be visible around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-Cl stretch typically appears in the 700-800 cm⁻¹ range.[6]

-

Mass Spectrometry (MS): In an ESI-MS experiment, the compound is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 221.04.[3] A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion peak (e.g., at m/z 221 and 223), which is a definitive indicator of the compound's identity.[3]

Experimental Protocol: Compound Characterization

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or use an ATR accessory for IR analysis. For MS, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.

-

IR Spectroscopy: Record the spectrum over a range of 4000-400 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass and elemental composition.

Section 3: Chemical Synthesis and Reactivity

The utility of this compound lies in its straightforward synthesis and predictable reactivity, making it an ideal starting material.

Synthesis Pathway

The preparation of 2-chloro-4-substituted pyrimidines is a well-established process in organic chemistry. A common and effective strategy involves a two-step sequence starting from a 2-methylthio-4-chloropyrimidine precursor. This method offers high regioselectivity, preventing the formation of undesired isomers that can be difficult to separate.[7]

The general workflow is as follows:

-

Nucleophilic Substitution at C4: The C4 position of a 2-(methylthio)-4,6-dichloropyrimidine is more reactive towards nucleophiles than the C2 position. A Suzuki or Stille coupling reaction with a boronic acid or stannane derivative of anisole (4-methoxyphenyl) would selectively install the methoxyphenyl group at C4.

-

Oxidative Chlorination at C2: The methylthio group (–SMe) at the C2 position is then converted to the desired chloro group. This is typically achieved through an oxidative chlorination reaction, often using chlorine gas or sulfuryl chloride. This step transforms the less reactive thioether into a highly reactive chloro leaving group.

This synthetic approach is advantageous because it avoids the direct use of 2,4-dichloropyrimidine, where competitive substitution can lead to a mixture of products and lower yields.[7]

Caption: General synthetic workflow for this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction at the C2 position. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the chlorine atom is an excellent leaving group. This makes the C2 position a prime target for a wide range of nucleophiles, including amines, alcohols, and thiols.

The regioselectivity of SNAr reactions on substituted pyrimidines is a subject of considerable study. While the C4 position can also be reactive, the electronic nature of other substituents on the ring plays a critical role.[8] In this molecule, the electron-donating nature of the methoxyphenyl group at C4 may slightly deactivate that position, further favoring attack at the C2-chloro position. This high reactivity and selectivity are precisely what make 2-chloro-pyrimidines such powerful intermediates in the construction of complex molecules.[1][9]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The 2,4-disubstituted pyrimidine core is a cornerstone of many approved drugs and clinical candidates. This compound serves as a key starting point for synthesizing libraries of compounds for screening against various biological targets.

-

Kinase Inhibitors: A significant number of kinase inhibitors, particularly in oncology, feature a 2-aminopyrimidine scaffold. The chlorine atom is readily displaced by primary or secondary amines to generate diverse libraries. For example, the anticancer drug Dasatinib contains a related N-substituted thiazolyl-pyrimidine pharmacophore.[10] The methoxyphenyl group can provide crucial interactions within the ATP-binding pocket of many kinases.

-

Antiviral and Antimicrobial Agents: Pyrimidine derivatives have demonstrated broad-spectrum activity against viruses and bacteria. The ability to easily introduce different functional groups at the C2 position allows for the fine-tuning of activity and ADME (absorption, distribution, metabolism, and excretion) properties.[11]

-

CNS-Active Agents: Dopamine receptors are key targets for treating neurological disorders. Recently, pyrimidine derivatives have been explored as selective dopamine D5 receptor partial agonists for potential use in treating cognitive impairments.[12] The scaffold of this compound is well-suited for generating analogs in this therapeutic area.

Caption: Logical workflow from intermediate to drug candidate.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 2-chloro-4-methoxypyrimidine and 2-chloro-4-methylpyrimidine can be used to infer its likely hazard profile.[13][14]

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5][15] Recommended storage is at refrigerator temperatures (2-8°C).[4][5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

References

-

2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Medium. [Link]

-

2-Chloro-4-methoxypyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C11H9ClN2O). PubChemLite. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

-

2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

The existence of H-bond and halogen bond in the crystal structure of N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxyphenyl]-4-chlorobenzenesulfonamide: a combined experimental and computational study. Journal of Physics: Conference Series. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

-

Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed. [Link]

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 75634-04-7 [chemicalbook.com]

- 3. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 75634-04-7 [m.chemicalbook.com]

- 5. 75634-04-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomphysics.net [uomphysics.net]

- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. scialert.net [scialert.net]

- 12. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Chloro-4-methoxypyrimidine 98 22536-63-6 [sigmaaldrich.com]

- 14. 2-Chloro-4-methylpyrimidine 97 13036-57-2 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(4-methoxyphenyl)pyrimidine

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. The pyrimidine scaffold, in particular, is a privileged structure found in a vast array of biologically active molecules, including nucleic acids and therapeutic agents.[1][2][3] 2-Chloro-4-(4-methoxyphenyl)pyrimidine (CAS No. 75634-04-7) represents a versatile synthetic intermediate.[4][5][6][7] Its structure, featuring a reactive chloropyrimidine core and a methoxyphenyl substituent, offers multiple avenues for chemical modification, making it a valuable building block for creating libraries of novel compounds.

The unambiguous structural confirmation and purity assessment of such intermediates are non-negotiable prerequisites for their use in any research or development pipeline. Spectroscopic analysis provides the definitive data required for this validation. This guide serves as an in-depth technical resource for researchers, outlining the principles, protocols, and expected data for the comprehensive spectroscopic characterization of this compound. The methodologies described herein form a self-validating system, ensuring the highest degree of scientific integrity.

Molecular Identity:

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₉ClN₂O[8]

-

Molecular Weight: 220.65 g/mol [5]

-

CAS Number: 75634-04-7[5]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic compound characterization, providing detailed information about the molecular structure's carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and arrangement of its constituent parts.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR is typically the first spectroscopic experiment performed on a novel compound. Its high sensitivity and the wealth of information derived from chemical shifts, integration, and spin-spin coupling make it invaluable for rapidly confirming the presence of key structural motifs. For this molecule, we expect to see distinct signals for the protons on the pyrimidine ring, the 4-methoxyphenyl group, and the methoxy group itself.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): Based on the structure and analysis of similar compounds, the following proton signals are anticipated:[9][10]

-

Aromatic Protons (Phenyl Ring): The 4-methoxyphenyl group will exhibit a classic AA'BB' system due to symmetry.

-

~ δ 8.0-8.2 ppm (d, 2H): Protons ortho to the pyrimidine ring (H-2', H-6'). These are deshielded by the electron-withdrawing effect of the heterocyclic ring.

-

~ δ 7.0-7.2 ppm (d, 2H): Protons meta to the pyrimidine ring (H-3', H-5'). These are shielded by the electron-donating methoxy group.

-

-

Aromatic Protons (Pyrimidine Ring): The pyrimidine ring has two protons.

-

~ δ 8.6-8.8 ppm (d, 1H): Proton at the C-6 position. This proton is adjacent to a nitrogen atom and is significantly deshielded.

-

~ δ 7.5-7.7 ppm (d, 1H): Proton at the C-5 position.

-

-

Methoxy Protons:

-

~ δ 3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the -OCH₃ group.

-

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: While ¹H NMR maps the proton environment, ¹³C NMR provides a direct look at the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and providing insights into their electronic environment.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The molecule has 11 carbon atoms, but due to the symmetry of the phenyl ring, only 9 unique signals are expected. Chemical shifts are predicted based on known values for substituted pyrimidines and anisole derivatives.[11][12][13][14][15]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 170-172 | C-4 (Pyrimidine) | Attached to a nitrogen and the electron-rich phenyl group. |

| ~ 162-164 | C-2 (Pyrimidine) | Attached to two nitrogen atoms and the electronegative chlorine atom. |

| ~ 160-162 | C-6 (Pyrimidine) | Carbon in the pyrimidine ring adjacent to a nitrogen. |

| ~ 160-162 | C-4' (Phenyl) | Aromatic carbon directly bonded to the electron-donating -OCH₃ group. |

| ~ 130-132 | C-2', C-6' (Phenyl) | Aromatic carbons ortho to the pyrimidine substituent. |

| ~ 128-130 | C-1' (Phenyl) | Quaternary carbon of the phenyl ring attached to the pyrimidine ring. |

| ~ 114-116 | C-3', C-5' (Phenyl) | Aromatic carbons meta to the pyrimidine substituent, shielded by the -OCH₃ group. |

| ~ 110-112 | C-5 (Pyrimidine) | Carbon in the pyrimidine ring. |

| ~ 55-56 | -OCH₃ | Aliphatic carbon of the methoxy group. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data. A self-validating system includes proper sample preparation and instrument setup.[16][17][18][19][20]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[18][20]

-

Cap the NMR tube securely and wipe the exterior with a tissue dampened with isopropanol to remove any contaminants.[20]

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be required.

-

Section 2: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental composition. For halogenated compounds, MS provides a unique isotopic signature that serves as a powerful diagnostic tool. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula with high confidence.

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

Molecular Ion Peak ([M+H]⁺): The primary observation will be the protonated molecular ion.

-

Isotopic Pattern: The most critical feature for this molecule is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for any chlorine-containing ion, separated by 2 mass-to-charge (m/z) units.[21][22][23]

-

[M+H]⁺ peak: Corresponding to the molecule containing ³⁵Cl. Expected m/z ≈ 221.0476.[8]

-

[M+2+H]⁺ peak: Corresponding to the molecule containing ³⁷Cl. Expected m/z ≈ 223.0447.

-

Intensity Ratio: The relative intensity of the [M+H]⁺ to the [M+2+H]⁺ peak will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom.[21][23]

-

HRMS Data: High-resolution analysis provides the exact mass, allowing for the unambiguous determination of the elemental formula.

| Ion | Calculated Exact Mass (C₁₁H₁₀ClN₂O) |

| [M+H]⁺ (³⁵Cl) | 221.04762 |

| [M+H]⁺ (³⁷Cl) | 223.04467 |

Experimental Protocol: ESI-MS Data Acquisition

This protocol is designed for accurate mass determination using a modern LC-MS system.[24][25][26][27]

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a final working solution of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.

-

Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial if any precipitation is observed.[24][26]

-

-

Instrument Setup (Example: Q-TOF or Orbitrap MS):

-

Calibrate the mass analyzer using a known standard solution to ensure high mass accuracy.

-

Set the ESI source to positive ion mode.

-

Typical source parameters: Capillary voltage ~3.5 kV, cone voltage ~30 V, desolvation gas flow ~600 L/hr, desolvation temperature ~350°C.

-

-

Data Acquisition:

-

Introduce the sample via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) to observe the molecular ion and its isotope pattern.

-

Data Interpretation Workflow

The following diagram illustrates the logical flow for confirming molecular identity using mass spectrometry.

Caption: Mass spectrometry workflow for structural confirmation.

Section 3: Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the vibrations of bonds, which absorb infrared radiation at specific frequencies. This technique is excellent for confirming the presence of the key structural components of this compound, such as the aromatic rings and the ether linkage.

Expected IR Absorption Bands: The following table summarizes the characteristic vibrational frequencies expected for the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine, Phenyl) |

| 2960-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1600, ~1500 | C=C and C=N Stretch | Aromatic Rings |

| 1250-1200 | C-O Stretch (Aryl Ether) | Aryl-O-CH₃ |

| 1180-1150 | C-O Stretch (Aryl Ether) | Aryl-O-CH₃ |

| 850-800 | C-H Bend (para-substituted) | 1,4-Disubstituted Phenyl |

| 800-600 | C-Cl Stretch | Chloro-pyrimidine |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the most common and convenient method for acquiring IR spectra of solids and liquids, requiring minimal sample preparation.[28][29][30][31][32]

-

Instrument Preparation:

-

Background Collection:

-

With the clean, empty crystal, collect a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the instrument itself.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.[28][29]

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Cleanup:

-

Retract the press arm, remove the sample powder, and clean the crystal thoroughly with isopropanol.

-

Section 4: Integrated Spectroscopic Analysis

Trustworthiness: The ultimate confidence in structural elucidation comes not from a single piece of data, but from the congruent and logical integration of all spectroscopic evidence. Each technique provides a unique piece of the puzzle, and together they form a self-validating system that confirms the structure of this compound.

The following flowchart illustrates the ideal workflow for a comprehensive structural confirmation.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. Heterocyclic compound 57 page [m.chemicalbook.com]

- 5. This compound | 75634-04-7 [chemicalbook.com]

- 6. 75634-04-7 | CAS DataBase [chemicalbook.com]

- 7. This compound CAS#: 75634-04-7 [chemicalbook.com]

- 8. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 11. ccsenet.org [ccsenet.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-Methoxybiphenyl(613-37-6) 13C NMR [m.chemicalbook.com]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 22. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 23. ms isotopes: Br and Cl [employees.csbsju.edu]

- 24. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. utsc.utoronto.ca [utsc.utoronto.ca]

- 29. agilent.com [agilent.com]

- 30. youtube.com [youtube.com]

- 31. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 32. mt.com [mt.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold, is a recurring and vital motif in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2][3] Its unique physicochemical properties, such as its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a privileged structure in medicinal chemistry.[4][5] This guide provides a comprehensive technical overview of the role of pyrimidine derivatives in contemporary drug discovery. We will explore the synthetic versatility of the pyrimidine core, delve into its diverse pharmacological applications, and present detailed methodologies and structure-activity relationship (SAR) insights that are critical for the rational design of novel therapeutics. This document is intended to serve as a valuable resource for professionals engaged in the multifaceted process of drug development, from initial hit identification to lead optimization and beyond.

The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for uracil, thymine, and cytosine.[1][2] This inherent biological relevance provides a powerful starting point for drug design, as pyrimidine-based molecules can readily interact with a multitude of biological targets, including enzymes and receptors.[6] The landscape of FDA-approved drugs is a testament to the therapeutic success of this scaffold, with numerous pyrimidine-containing molecules marketed for a wide range of diseases.[4][7][8][9]

The sustained interest in pyrimidine derivatives within the drug discovery community can be attributed to several key factors:

-

Synthetic Tractability: The pyrimidine ring can be synthesized and functionalized through a variety of well-established chemical reactions, allowing for the creation of large and diverse compound libraries for screening.[10][11]

-

Broad Spectrum of Biological Activity: Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[2][4][10][12][13][14]

-

Favorable Pharmacokinetic Profiles: The pyrimidine scaffold can be modified to fine-tune critical ADME (absorption, distribution, metabolism, and excretion) properties, enhancing the drug-like characteristics of lead compounds.[4][12]

-

Privileged Structural Motif: The pyrimidine ring is considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets with high affinity.[6][15]

Therapeutic Applications of Pyrimidine Derivatives: A Disease-Oriented Perspective

The versatility of the pyrimidine scaffold has led to the development of potent therapeutic agents across a multitude of disease areas. This section will explore some of the most significant applications, highlighting key examples and their mechanisms of action.

Oncology: A Pillar in Cancer Chemotherapy

Pyrimidine derivatives are among the most important classes of anticancer agents.[16] Their mechanisms of action are often centered on the disruption of nucleic acid synthesis and cell division, processes that are highly active in rapidly proliferating cancer cells.[17][18][19][20]

Key Mechanisms of Action in Oncology:

-

Inhibition of Thymidylate Synthase (TS): TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[21] Inhibition of TS leads to a depletion of dTMP, disrupting DNA replication and inducing apoptosis in cancer cells.[21] 5-Fluorouracil (5-FU) is a classic example of a pyrimidine analog that, upon intracellular conversion to its active metabolite, inhibits TS.[22]

-

DNA/RNA Incorporation: Some pyrimidine analogs are incorporated into growing DNA or RNA chains, leading to chain termination and the induction of cell death.[19] Cytarabine (Ara-C), a cytosine analog, is a prime example of a drug that functions through this mechanism, primarily in the treatment of leukemias.[17][23]

-

Kinase Inhibition: Many pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are dysregulated in cancer. For instance, gefitinib and erlotinib are EGFR (epidermal growth factor receptor) tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[24][25]

The following table summarizes the activity of selected pyrimidine derivatives against various cancer cell lines, showcasing the impact of structural modifications on their cytotoxic potential.[21]

| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |

| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.12 |

Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.[21]

Below is a generalized workflow for the discovery of pyrimidine-based anticancer agents.

Caption: A streamlined workflow for the discovery and development of pyrimidine-based anticancer drugs.

Infectious Diseases: Combating Viral and Microbial Threats

The essential role of pyrimidines in nucleic acid synthesis also makes them attractive targets for antimicrobial and antiviral therapies.

Many antiviral drugs are nucleoside analogs that interfere with viral DNA or RNA synthesis.[5] Pyrimidine derivatives have been successfully developed to treat a range of viral infections, including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis viruses.[5][10][22] For instance, Zidovudine (AZT), an analog of thymidine, was one of the first and most impactful drugs for the treatment of HIV.[22]

More recently, the inhibition of host cell pyrimidine biosynthesis has emerged as a promising broad-spectrum antiviral strategy.[26][27] Viruses are highly dependent on the host cell's metabolic machinery for their replication. By targeting key enzymes in the pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), it is possible to deplete the intracellular pool of pyrimidine nucleotides, thereby inhibiting the replication of a wide range of viruses.[26][27][28]

The following diagram illustrates the synergistic effect of combining a pyrimidine biosynthesis inhibitor with a nucleoside analog for enhanced antiviral activity against SARS-CoV-2.

Caption: Synergistic inhibition of viral replication by targeting pyrimidine biosynthesis and the viral polymerase.

Pyrimidine derivatives have also found utility as antibacterial and antifungal agents.[29][30][31][32] For example, the sulfonamide class of antibiotics, which includes sulfadiazine, incorporates a pyrimidine ring and functions by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[22] Flucytosine, a fluorinated pyrimidine analog, is an antifungal drug that is converted intracellularly to 5-fluorouracil, which then disrupts fungal DNA and RNA synthesis.[1][29]

Other Therapeutic Areas

The therapeutic potential of pyrimidine derivatives extends beyond oncology and infectious diseases. They have been investigated for a variety of other conditions, including:

-

Anti-inflammatory diseases: Certain pyrimidine derivatives have shown potent anti-inflammatory effects, in some cases superior to conventional drugs like ibuprofen.[1][29]

-

Cardiovascular disorders: Some pyrimidine-based compounds have been explored as cardiovascular agents.[10]

-

Central Nervous System (CNS) Disorders: Pyrimidine derivatives have been designed as potent CNS agents for treating various neurological and psychiatric disorders.[4][14]

Methodologies in Pyrimidine-Based Drug Discovery

The successful development of pyrimidine-based drugs relies on a combination of robust synthetic chemistry, insightful biological evaluation, and a deep understanding of structure-activity relationships.

Synthetic Strategies for Pyrimidine Derivatives

A plethora of synthetic methods have been developed for the construction of the pyrimidine ring and its subsequent derivatization.[11] A common and versatile approach is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related species.

General Protocol for Pyrimidine Synthesis:

A widely used method for the synthesis of pyrimidines involves the reaction of an α,β-unsaturated ketone with an appropriate amino-pyrimidine derivative.

Step-by-Step Methodology:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in ethanol.

-

Add an aqueous solution of potassium hydroxide (40% w/v) dropwise while stirring.

-

Continue stirring at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.[15]

-

-

Pyrido[2,3-d]pyrimidine Synthesis:

-

Reflux a mixture of the synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.[15]

-

This is a generalized procedure, and specific reaction conditions may need to be optimized for different substrates.[15]

Biological Evaluation and Assay Protocols

The biological activity of newly synthesized pyrimidine derivatives is assessed using a battery of in vitro and in vivo assays. For anticancer drug discovery, a common initial screen is the MTT assay to determine the cytotoxicity of the compounds against a panel of cancer cell lines.

Protocol for MTT Cytotoxicity Assay:

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of living cells.[21]

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a pyrimidine derivative influences its biological activity.[2][13][21][33][34] By systematically modifying the substituents on the pyrimidine ring and correlating these changes with the observed biological effects, medicinal chemists can rationally design more potent and selective drug candidates.[21][33]

For example, in the development of antitubercular pyrimidine derivatives, it was found that the central pyrimidine ring was essential for their activity.[33] Furthermore, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, providing valuable insights for further optimization.[33]

The following diagram illustrates the iterative nature of SAR-driven lead optimization.

Caption: The iterative cycle of structure-activity relationship (SAR) studies in lead optimization.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a highly productive and versatile platform for the discovery of new medicines.[6][35] The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex pyrimidine-based libraries. Furthermore, a deeper understanding of the molecular basis of diseases will enable the design of highly selective pyrimidine derivatives that target specific disease-associated proteins.

The future of pyrimidine-based drug discovery will likely involve:

-

Hybrid Molecules: The combination of the pyrimidine scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[21][25]

-

Targeted Therapies: The development of pyrimidine derivatives that are highly selective for specific enzyme isoforms or receptor subtypes, leading to improved efficacy and reduced side effects.

-

Broad-Spectrum Agents: The continued investigation of pyrimidine biosynthesis inhibitors as broad-spectrum antiviral and antimicrobial agents.[26]

References

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. ResearchGate. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed. Available at: [Link]

-

Biological activities of synthetic pyrimidine derivatives. AIP Publishing. Available at: [Link]

-

Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis. PubMed. Available at: [Link]

-

Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. PubMed. Available at: [Link]

-

Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature. Available at: [Link]

-

Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]

-

Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Europe PMC. Available at: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. NIH. Available at: [Link]

-

Different examples of FDA-approved pyrimidine-based antimicrobial drugs. ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. NIH. Available at: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available at: [Link]

-

Pyrimidine Analogues. LiverTox - NCBI Bookshelf. Available at: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]

-

Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Publications. Available at: [Link]

-

Pyrimidine nucleoside analogs in cancer treatment. PubMed. Available at: [Link]

-

Pharmacology of Antimetabolites Drugs ; Folic acid analogue, Pyrimidine analogue, Purine analogues. YouTube. Available at: [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. NIH. Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available at: [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. Available at: [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications. Available at: [Link]

-

Pyrimidine analogues. BrainKart. Available at: [Link]

-

FDA‐approved pyrimidine‐containing drugs. ResearchGate. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. growingscience.com [growingscience.com]

- 12. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. brainkart.com [brainkart.com]

- 21. benchchem.com [benchchem.com]

- 22. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 [ideas.repec.org]

- 29. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 30. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

Initial Biological Screening of Pyrimidine Derivatives: A Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides a comprehensive framework for the initial biological screening of novel pyrimidine derivatives, designed for researchers and drug development professionals. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a logical, tiered screening cascade that prioritizes efficiency and robust data generation. From foundational cytotoxicity assessments to primary target-based assays and preliminary ADME profiling, this document serves as a technical manual for identifying promising lead compounds and guiding early-stage structure-activity relationship (SAR) studies.

Introduction: The Privileged Pyrimidine Scaffold

Pyrimidine and its derivatives are not merely synthetic curiosities; they are fundamental components of life, forming the backbone of nucleobases in DNA and RNA.[3][4] This inherent biocompatibility allows pyrimidine-based compounds to readily interact with a vast array of biological targets, including enzymes and receptors.[2] Consequently, this "privileged scaffold" has been successfully exploited to develop drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][5]

The journey from a newly synthesized pyrimidine derivative to a viable drug candidate is arduous. The initial biological screening is a critical phase, acting as a funnel to rapidly identify compounds with desired biological effects while simultaneously flagging those with undesirable properties, such as general toxicity.[6][7] The primary goal of this early evaluation is not exhaustive characterization but rather to generate decision-driving data efficiently, enabling chemists and biologists to focus resources on the most promising chemical series.

This guide outlines a strategic, multi-tiered approach to this initial screening process, emphasizing the integration of assays to build a holistic preliminary profile of each compound.

Architecting the Screening Cascade: A Strategic Approach

A well-designed screening cascade is paramount for cost-effective and timely drug discovery. It is a hierarchical system that progresses from high-throughput, general assays to more complex, specific, and resource-intensive evaluations.[8] This strategy ensures that the most promising compounds are advanced, while compounds with fatal flaws are eliminated early.

The initial design of the cascade is dictated by the project's therapeutic goal. A program targeting cancer, for instance, will prioritize different assays than one aimed at developing a new antibiotic. The fundamental principle, however, remains the same: filter broadly, then characterize specifically.

Caption: A generalized, tiered screening cascade for initial compound evaluation.

Tier 1: The Foundational High-Throughput Screen (HTS)

The objective of Tier 1 is to rapidly and cost-effectively assess a large library of pyrimidine derivatives to identify "hits"—compounds that exhibit activity in a primary assay without demonstrating overt cytotoxicity.[7][9]

The First Filter: General Cytotoxicity Screening

Before assessing for desired therapeutic activity, it is crucial to determine a compound's intrinsic toxicity. This step is foundational for two reasons:

-

Elimination of Pan-Assay Interactors: It weeds out compounds that kill cells indiscriminately, which would otherwise appear as "hits" in any assay that relies on cell viability.

-

Concentration Setting: It establishes a non-toxic concentration range for use in subsequent cell-based assays, ensuring that observed effects are due to specific bioactivity, not general toxicity.[10]

Two complementary assays are recommended to assess metabolic health and membrane integrity.

Caption: General experimental workflow for in vitro cytotoxicity testing.

-

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes. Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed a chosen cell line into a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the pyrimidine derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for a defined period (typically 24-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[11]

-

Solubilization: Remove the media and MTT, then add a solubilizing agent like DMSO to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

-

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[12] The LDH assay measures the amount of this enzyme in the supernatant, which is directly proportional to the number of lysed cells.[11][12]

-

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as steps 1-3 for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[11]

-

LDH Reaction: Transfer the supernatant to a fresh 96-well plate and add the LDH reaction mixture as per the manufacturer's protocol.[11] This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[12]

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[11]

-

Data Analysis: Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).[11] Calculate the percentage of cytotoxicity and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

-

| Parameter | Interpretation | Implication for Screening |

| IC₅₀ / CC₅₀ < 1 µM | Highly Cytotoxic | Likely a poor candidate unless cytotoxicity is the desired therapeutic effect (e.g., for anticancer agents targeting specific lines). |

| IC₅₀ / CC₅₀ 1-10 µM | Moderately Cytotoxic | Proceed with caution. Assess selectivity against the primary target. |